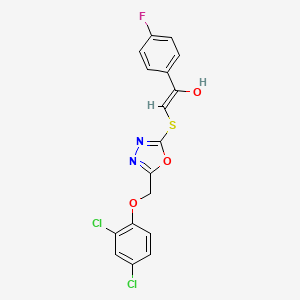

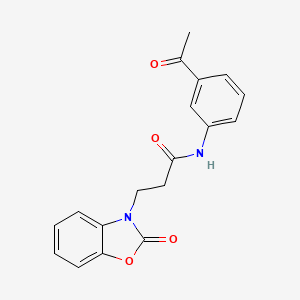

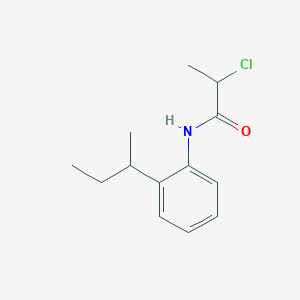

![molecular formula C15H25N3O3 B2676859 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide CAS No. 848908-26-9](/img/structure/B2676859.png)

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid” is a chemical compound with the CAS Number: 834-45-7 . It has a molecular weight of 226.23 . The compound is stored at room temperature and is in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is (2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid . The Inchi Code for this compound is 1S/C10H14N2O4/c13-7(14)6-12-8(15)10(11-9(12)16)4-2-1-3-5-10/h1-6H2,(H,11,16)(H,13,14) .Physical And Chemical Properties Analysis

The compound has a melting point of 222-223 .Aplicaciones Científicas De Investigación

Gabapentin Derivatives Synthesis

A study by Amirani Poor et al. (2018) describes the synthesis of gabapentin derivatives using an intermolecular Ugi reaction. These compounds, including N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamides and N-(tert-butyl)-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-2-arylacetamide derivatives, were synthesized with good to excellent yields. Theoretical studies indicated that electron-donating groups increase the strength of intramolecular hydrogen bonds, while electron-withdrawing groups decrease it (Amirani Poor et al., 2018).

Antihypertensive Activity

Caroon et al. (1981) synthesized a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with potential antihypertensive activity. The study identified compounds with significant activity in lowering blood pressure, indicating the potential of diazaspiro[4.5]decan derivatives in developing new antihypertensive medications (Caroon et al., 1981).

Oxidative Cyclization for Synthesis

Martin‐Lopez and Bermejo (1998) explored the synthesis of azaspiro[4.5]decane systems through oxidative cyclization, yielding compounds like 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one. This method demonstrates the versatility of cyclization reactions in synthesizing complex spirocyclic structures (Martin‐Lopez & Bermejo, 1998).

Glycoprotein IIb-IIIa Antagonists

Mehrotra et al. (2004) investigated 2,8-diazaspiro[4.5]decane scaffolds as templates for developing orally active glycoprotein IIb-IIIa antagonists, showcasing the compound's utility in potentially treating arterial occlusive disorders. This demonstrates the application of spirocyclic compounds in cardiovascular research (Mehrotra et al., 2004).

NMR Configuration Assignment

Guerrero-Alvarez et al. (2004) focused on assigning the relative configuration of spiro[4.5]decanes using NMR techniques. Understanding the stereochemistry of these compounds is crucial for their potential application in drug design and synthesis (Guerrero-Alvarez et al., 2004).

Safety And Hazards

Propiedades

IUPAC Name |

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methylbutyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O3/c1-11(2)6-9-16-12(19)10-18-13(20)15(17-14(18)21)7-4-3-5-8-15/h11H,3-10H2,1-2H3,(H,16,19)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWGUFYIPQEICT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CN1C(=O)C2(CCCCC2)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

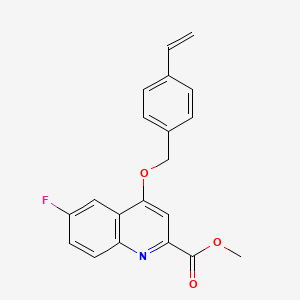

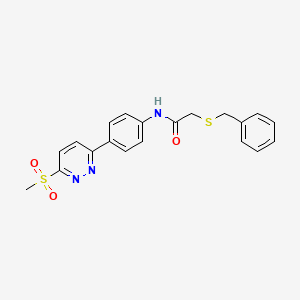

![N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2676776.png)

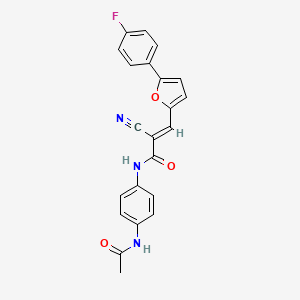

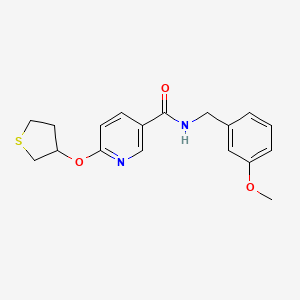

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2676794.png)

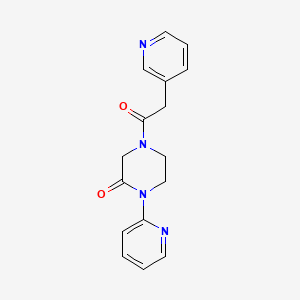

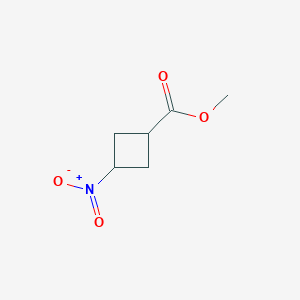

![(5Z)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyethyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2676796.png)

![3-(3-bromophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2676797.png)